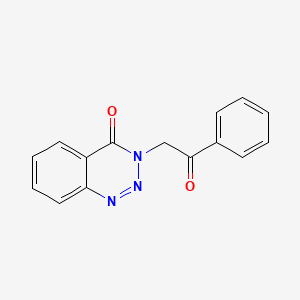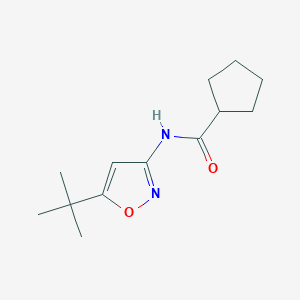![molecular formula C18H15FN2O6 B5034674 2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5034674.png)
2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate, also known as FNPOB, is a chemical compound that has been widely used in scientific research. FNPOB is a derivative of 4-oxo-4-(3-nitrophenylamino)butanoic acid, which is a well-known inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a key enzyme involved in the regulation of glucose metabolism, and its inhibition has been shown to improve glucose homeostasis in animal models of diabetes.
作用机制
2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate inhibits DPP-IV by binding to the active site of the enzyme and blocking its activity. DPP-IV is a peptidase that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are important regulators of glucose metabolism. By inhibiting DPP-IV, this compound increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to increase insulin secretion in response to glucose stimulation. This compound has been shown to increase the levels of GLP-1 and GIP, which are known to have beneficial effects on glucose metabolism. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.
实验室实验的优点和局限性
2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate is a potent and selective inhibitor of DPP-IV, which makes it a useful tool for studying the role of DPP-IV in glucose metabolism and other physiological processes. However, this compound has some limitations in lab experiments. This compound has a relatively short half-life in vivo, which makes it difficult to maintain its inhibitory effects over a long period of time. This compound also has some off-target effects on other peptidases, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate. One direction is to develop more potent and selective inhibitors of DPP-IV that have longer half-lives and fewer off-target effects. Another direction is to study the effects of DPP-IV inhibition on other physiological processes, such as inflammation and immune function. Finally, there is a need for more studies on the safety and efficacy of DPP-IV inhibitors in humans, particularly in the context of diabetes and other metabolic disorders.
合成方法
2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate can be synthesized using a multi-step reaction sequence. The first step involves the reaction of 4-fluorophenylacetic acid with ethyl oxalyl chloride to form 2-(4-fluorophenyl)-2-oxoethyl oxalate. The second step involves the reaction of 2-(4-fluorophenyl)-2-oxoethyl oxalate with 3-nitroaniline to form this compound. The overall yield of this reaction sequence is around 50%.
科学研究应用
2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate has been widely used in scientific research as a tool to study the role of DPP-IV in glucose metabolism. This compound has been shown to be a potent and selective inhibitor of DPP-IV, with an IC50 value of 0.06 μM. This compound has been used in in vitro and in vivo experiments to study the effects of DPP-IV inhibition on glucose homeostasis, insulin secretion, and incretin hormone levels. This compound has also been used to study the role of DPP-IV in other physiological processes, such as inflammation and immune function.
属性
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 4-(3-nitroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O6/c19-13-6-4-12(5-7-13)16(22)11-27-18(24)9-8-17(23)20-14-2-1-3-15(10-14)21(25)26/h1-7,10H,8-9,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEKHGHAVYJGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B5034592.png)

![(2-methoxy-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5034602.png)
![1-acetyl-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5034610.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5034618.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5034621.png)
![3-[(2-ethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B5034638.png)
![5-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034645.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5034657.png)
![4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5034681.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5034687.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5034695.png)
![5'-allyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5034700.png)
